molecular formula C19H14Cl2OS B8594743 4H-Thiopyran-4-one, 3,5-bis[(4-chlorophenyl)methylene]tetrahydro- CAS No. 61448-78-0

4H-Thiopyran-4-one, 3,5-bis[(4-chlorophenyl)methylene]tetrahydro-

Cat. No. B8594743
CAS RN: 61448-78-0
M. Wt: 361.3 g/mol
InChI Key: NUUZUMOYGRIQFX-UHFFFAOYSA-N
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Patent
US04178379

Procedure details

A solution of tetrahydro-4H-thiopyran-4-one (10.0 g, 0.086 mole) and 4-chlorobenzaldehyde (24.0 g, 0.172 mole) in 60 ml ethanol is treated with 6 ml of concentrated HCl and heated at reflux temperature for 2 hours. Upon cooling, 10 g of product is collected. Concentration of the mother liquor and washings to the original volume and adding additional concentrated HCl (4 ml) gives another 12 g of product. The combined crude material, recrystallized from CHCl3 /EtOH gives 15 g of product, m.p. 163°-165°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1.[Cl:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=O)=[CH:11][CH:10]=1.[ClH:17]>C(O)C>[Cl:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[C:3]2[C:4](=[O:7])[C:5](=[CH:13][C:12]3[CH:15]=[CH:16][C:9]([Cl:17])=[CH:10][CH:11]=3)[CH2:6][S:1][CH2:2]2)=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
S1CCC(CC1)=O
Name
Quantity
24 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
10 g of product is collected
ADDITION
Type
ADDITION
Details
Concentration of the mother liquor and washings to the original volume and adding additional concentrated HCl (4 ml)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=C1CSCC(C1=O)=CC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.